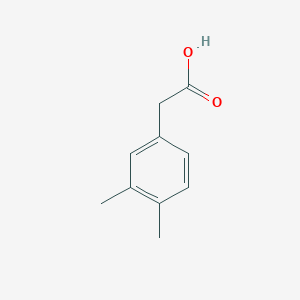
2-(3,4-Dimethylphenyl)acetic acid
説明
2-(3,4-Dimethylphenyl)acetic acid is a chemical compound that is related to various other aromatic compounds with carboxylic acid functionalities. While the specific compound is not directly studied in the provided papers, related compounds and their properties and reactions can give insights into the behavior of 2-(3,4-Dimethylphenyl)acetic acid.
Synthesis Analysis
The synthesis of related aromatic compounds with carboxylic acid functionalities often involves protection and deprotection steps. For instance, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is used as a novel reagent for the protection of carboxylic acids, which can be deprotected to regenerate the corresponding carboxylic acids . This suggests that similar strategies could be employed in the synthesis of 2-(3,4-Dimethylphenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of aromatic carboxylic acids is often characterized by techniques such as IR, NMR, and X-ray diffraction. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using these methods . The molecular structure of 2-(3,4-Dimethylphenyl)acetic acid could similarly be elucidated, providing insights into its geometric parameters and electronic configuration.
Chemical Reactions Analysis
Aromatic carboxylic acids can undergo various chemical reactions, including hydrogen bonding and reactions with nitric and acetic acids. For example, (2-methylphenoxy)acetic acid exhibits dimeric hydrogen bonding , and nitration reactions have been observed with related compounds . These findings suggest that 2-(3,4-Dimethylphenyl)acetic acid may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic carboxylic acids can be deduced from their molecular structure and reactivity. For instance, the presence of extensive hydrogen bonding in 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate indicates that 2-(3,4-Dimethylphen
科学的研究の応用
Chemical Synthesis and Rearomatization
The compound 2-(3,4-Dimethylphenyl)acetic acid and its derivatives have been studied in the context of chemical synthesis. For instance, Fischer, Greig, and Röderer (1975) explored the nitration of 3,4-dimethylacetophenone, leading to the formation of adducts like 2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This process involves rearomatization under acidic conditions, highlighting the compound's role in chemical transformations (Fischer, Greig, & Röderer, 1975).
Fluorescent Property Evaluation
In a study by Hasan, Abbas, and Akhtar (2011), the fluorescent properties of 1,3,5-triaryl-2-pyrazolines, synthesized using (3,4-dimethylphenyl) hydrazine hydrochloride, were evaluated. This research underlines the compound's potential in developing materials with specific fluorescence properties in the blue region of the visible spectrum when exposed to ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).
Interaction with Herbicides
Research by Psomas et al. (1998) involved the formation of copper complexes with commercial auxin herbicides, including 3,4-dichlorophenoxy-acetic acid, which is structurally related to 2-(3,4-Dimethylphenyl)acetic acid. This study contributes to understanding the compound's interactions with herbicides and their bioactivity, offering insights into agricultural applications (Psomas et al., 1998).
Synthesis of Pharmaceutical Compounds
A study by Atwell, Yang, and Denny (2002) reports an improved synthesis method for 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel anticancer agent. This method involved the synthesis of 3,4-dimethylanthranilic acid, which is closely related to 2-(3,4-Dimethylphenyl)acetic acid, indicating the compound's relevance in the pharmaceutical industry (Atwell, Yang, & Denny, 2002).
Luminescence Sensing Applications
Shi, Zhong, Guo, and Li (2015) synthesized lanthanide metal-organic frameworks using a compound structurally similar to 2-(3,4-Dimethylphenyl)acetic acid. These frameworks showed potential as fluorescence sensors for benzaldehyde-based derivatives, demonstrating the compound's utility in sensing and detection technologies (Shi, Zhong, Guo, & Li, 2015).
Safety And Hazards
While specific safety and hazard information for “2-(3,4-Dimethylphenyl)acetic acid” is not available, similar compounds are known to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
特性
IUPAC Name |
2-(3,4-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPBKINJOYJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304433 | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)acetic acid | |
CAS RN |
17283-16-8 | |
| Record name | 17283-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




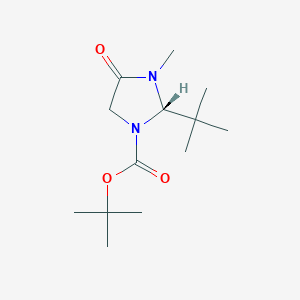


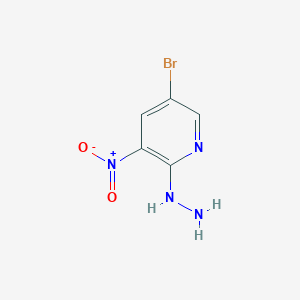
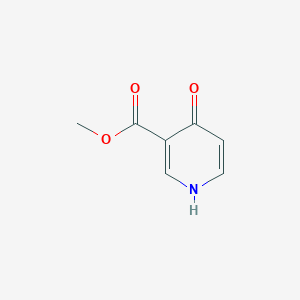
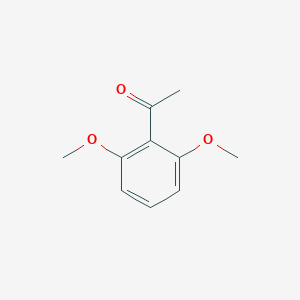
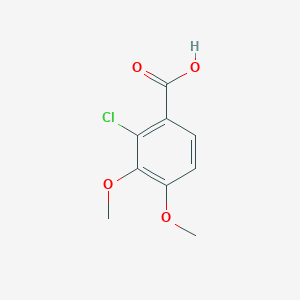

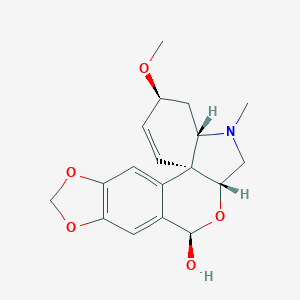

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
